molecular formula C11H14FNO2S B2625773 1-(2-Fluorobenzenesulfonyl)piperidine CAS No. 613657-02-6

1-(2-Fluorobenzenesulfonyl)piperidine

Cat. No.: B2625773
CAS No.: 613657-02-6
M. Wt: 243.3
InChI Key: QQAIMWXLPOAROP-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzenesulfonyl)piperidine is a chemical compound with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol . It is characterized by a piperidine ring substituted with a 2-fluorobenzenesulfonyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Scientific Research Applications

1-(2-Fluorobenzenesulfonyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonyl-containing compounds with biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for 1-(2-Fluorophenyl)sulfonylpiperidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperidines, including 1-(2-Fluorophenyl)sulfonylpiperidine, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving the synthesis methods and exploring the pharmacological applications of piperidine derivatives .

Preparation Methods

The synthesis of 1-(2-Fluorobenzenesulfonyl)piperidine typically involves the reaction of piperidine with 2-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(2-Fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-Fluorobenzenesulfonyl)piperidine can be compared with other sulfonyl-containing piperidine derivatives, such as:

  • 1-(4-Methylbenzenesulfonyl)piperidine
  • 1-(4-Chlorobenzenesulfonyl)piperidine
  • 1-(4-Nitrobenzenesulfonyl)piperidine

These compounds share similar structural features but differ in their substituents on the benzene ring, which can significantly impact their chemical reactivity and biological activity. The presence of the fluorine atom in this compound makes it unique, as fluorine can influence the compound’s electronic properties and interactions with biological targets .

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAIMWXLPOAROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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